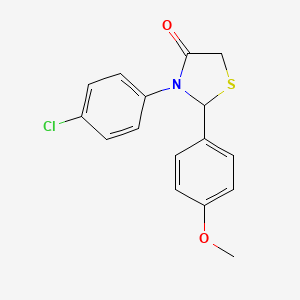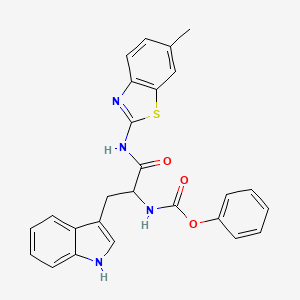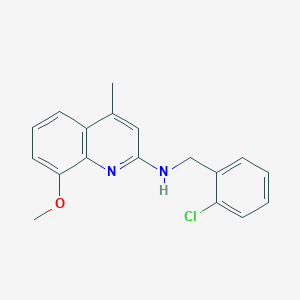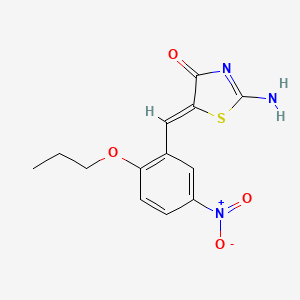
4-(2-chlorophenoxy)butyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorophenoxy)butyl thiocyanate, also known as CPBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPBT is a thiocyanate derivative that is synthesized through a series of chemical reactions. This compound has been studied for its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(2-chlorophenoxy)butyl thiocyanate involves the inhibition of protein synthesis in cells. This compound binds to the ribosomes in cells and prevents the formation of peptide bonds between amino acids, which is necessary for protein synthesis. This inhibition of protein synthesis leads to the death of cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of enzymes involved in protein synthesis. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-chlorophenoxy)butyl thiocyanate in lab experiments is its ability to inhibit protein synthesis in cells, which can be useful in studying the effects of protein synthesis inhibition on cellular processes. One limitation of using this compound in lab experiments is its potential toxicity to cells, which can result in false results if not properly controlled.
Direcciones Futuras
There are several future directions for research on 4-(2-chlorophenoxy)butyl thiocyanate. One direction is to study its potential as an anticancer agent in more detail, including its effects on different types of cancer cells and its potential side effects. Another direction is to study its potential as a tool for controlling plant diseases caused by fungi and bacteria. Additionally, research can be conducted on its potential as an environmental pollutant degrader. Finally, research can be conducted on the development of more efficient and environmentally friendly synthesis methods for this compound.
Métodos De Síntesis
4-(2-chlorophenoxy)butyl thiocyanate is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The first step involves the reaction of 2-chlorophenol with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-(2-chlorophenoxy)butyric acid chloride. The next step involves the reaction of this acid chloride with potassium thiocyanate in the presence of a solvent such as dimethylformamide. This reaction results in the formation of this compound.
Aplicaciones Científicas De Investigación
4-(2-chlorophenoxy)butyl thiocyanate has been studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, this compound has been studied for its ability to control plant diseases caused by fungi and bacteria. In medicine, this compound has been studied for its potential as an anticancer agent. In environmental science, this compound has been studied for its ability to degrade pollutants in soil and water.
Propiedades
IUPAC Name |
4-(2-chlorophenoxy)butyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-5-1-2-6-11(10)14-7-3-4-8-15-9-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOLEQPIRPOBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCSC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5025487.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5025521.png)

![3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)
![2-[(4-methylbenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5025544.png)




![3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B5025577.png)
![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5025580.png)